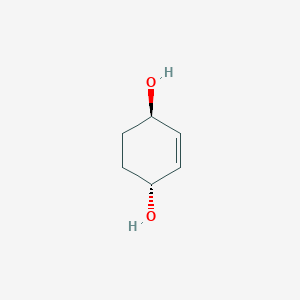

trans-Cyclohex-2-ene-1,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,4R)-cyclohex-2-ene-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h1-2,5-8H,3-4H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDODVZVWGKVMBO-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=CC1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C=C[C@@H]1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961795 | |

| Record name | Cyclohex-2-ene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41513-32-0 | |

| Record name | Cyclohex-2-ene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Trans Cyclohex 2 Ene 1,4 Diol

Chemoenzymatic Synthesis Paradigms

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional chemical reactions to construct complex molecules. This paradigm is particularly effective for producing chiral compounds like trans-cyclohex-2-ene-1,4-diol, offering high enantioselectivity under mild reaction conditions.

Lipase-Catalyzed Kinetic Resolution and Enantioselective Acetylation

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. In this context, lipases are highly effective biocatalysts for the enantioselective acetylation of diol precursors, allowing for the separation of the two enantiomers.

A notable example involves the highly efficient resolution of a polyfunctionalized racemic cyclohexane (B81311) intermediate using Lipase (B570770) B from Candida antarctica (CAL-B). acs.orgnih.gov This enzymatic step is crucial in a synthetic sequence starting from accessible materials like p-methoxyphenol, ethylene (B1197577) glycol, and thiophenol. acs.orgnih.gov The lipase selectively acetylates one enantiomer of the diol, leaving the other unreacted. This allows for the separation of the acetylated product from the remaining alcohol, which can then be carried forward to synthesize the desired enantiomer of this compound. acs.orgnih.gov The reaction typically uses an acyl donor like vinyl acetate (B1210297). acs.org The high enantiomeric excesses achieved in these resolutions underscore the precision of enzymatic catalysis. nih.gov

Table 1: Lipase-Catalyzed Enantioselective Acetylation

| Enzyme | Substrate | Acyl Donor | Key Outcome | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Polyfunctionalized cyclohexane diol | Vinyl Acetate | Highly efficient kinetic resolution, enabling separation of enantiomers. | acs.orgnih.gov |

| Porcine Pancreas Lipase (PPL) | cis-2,4-dihydroxycyclopentene diacetate | - (Hydrolysis) | Selective hydrolysis to produce chiral hydroxy acetate. | mdpi.com |

Arene Dioxygenase-Catalyzed Dihydroxylation of Aromatic Precursors

Arene dioxygenases, particularly toluene (B28343) dioxygenase (TDO) from Pseudomonas putida, are powerful tools for the stereospecific dihydroxylation of aromatic compounds. qub.ac.uk This enzymatic reaction introduces two adjacent hydroxyl groups in a cis-configuration onto an aromatic ring, creating enantiomerically pure cis-dihydrodiols. researchgate.net For instance, the biotransformation of cyclohexa-1,3-diene using TDO can yield (1R,2S)-cyclohex-2-ene-1,4-diol with an enantiomeric excess greater than 99%.

These enzymatically produced cis-diols are valuable intermediates. While the direct product is a cis-diol, it can be chemically converted to the desired trans-diol through subsequent synthetic steps. The process starts with the dioxygenase-catalyzed oxidation of arenes, which is a key step in their biodegradation pathway in soil microorganisms. chinesechemsoc.org This biological approach provides access to chiral synthons that are otherwise difficult to prepare. qub.ac.uk

Exploration of Other Enzymatic Transformations

Beyond the widely used lipases and dioxygenases, other enzymatic transformations have been explored for the synthesis of chiral cyclohexene (B86901) derivatives. Various hydrolases can be employed for the desymmetrization of meso-diols, providing access to chiral building blocks. mdpi.com For example, besides acetylation, lipase-catalyzed hydrolysis of a corresponding diacetate can also be used to achieve kinetic resolution. mdpi.com

Different microbial lipases, such as those from Pseudomonas cepacia or Candida rugosa, have also been investigated for resolving racemic intermediates. google.com The choice of enzyme and reaction conditions (e.g., solvent, acyl donor) is critical to achieving high yields and enantioselectivity. researchgate.net These alternative enzymatic methods expand the synthetic chemist's toolbox, allowing for the development of optimized routes to enantiopure this compound and its derivatives. researchgate.net

Stereocontrolled Total Synthesis Approaches

Total synthesis provides a non-enzymatic route to this compound, relying on well-established chemical reactions and strategic planning to control the stereochemical outcome. These methods offer versatility and can be scaled up for the production of significant quantities of the target compound.

Rational Design of Multi-step Synthetic Sequences

The construction of this compound from simple starting materials requires a carefully designed multi-step sequence. One effective strategy begins with a chiral p-benzoquinone equivalent, which can be prepared in both enantiopure forms. researchgate.net This approach allows for the synthesis of either the (1S,4S) or the (1R,4R) enantiomer of the target diol through a short and efficient sequence. researchgate.net

Another robust protocol starts from inexpensive and readily available raw materials such as p-methoxyphenol, ethylene glycol, and thiophenol. acs.org This pathway involves the initial creation of a polyfunctionalized cyclohexane core, which is then resolved using the chemoenzymatic methods described previously. acs.orgnih.gov Subsequent chemical transformations of the resolved intermediates lead to the final this compound product. acs.org These rational approaches demonstrate how strategic planning can lead to efficient and enantioselective syntheses of complex target molecules. researchgate.netresearchgate.net

Controlled Oxidation-Reduction Pathways

The stereochemistry of the hydroxyl groups in this compound can be precisely controlled through specific oxidation and reduction reactions. A key intermediate, cyclohex-2-ene-1,4-dione, can be selectively reduced to the trans-diol. rsc.org

This reduction is often accomplished using catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere. This method preferentially yields the trans-diol isomer. Another powerful technique is the asymmetric transfer hydrogenation (ATH) of a precursor like 1,4-cyclohexenedione monoethylene ketal using bifunctional ruthenium catalysts. semanticscholar.orgmdpi.com By selecting the appropriate chiral catalyst, it is possible to produce either enantiomer of the corresponding allylic alcohol with high enantiomeric excess. mdpi.com Subsequent deprotection then affords the desired enantiomerically pure 4-hydroxy-2-cyclohexenone, a direct precursor to the target diol. mdpi.com

Table 2: Key Reagents in Controlled Oxidation-Reduction

| Reaction Type | Reagent/Catalyst | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Reduction | Palladium on Carbon (Pd/C), H₂ | Cyclohex-2-ene-1,4-dione | This compound | Selective formation of the trans isomer. | |

| Asymmetric Transfer Hydrogenation (ATH) | Bifunctional Ruthenium catalysts | 1,4-Cyclohexenedione monoethylene ketal | Chiral 4-hydroxy-2-cyclohexenone precursor | Catalyst control allows access to both enantiomers with high ee. | semanticscholar.orgmdpi.com |

Diels-Alder Cycloaddition Reactions in Cyclohexene Diol Formation

The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a cornerstone in synthetic organic chemistry for constructing six-membered rings, and its application in forming cyclohexene diol scaffolds is well-documented. libretexts.orgchemistrytalk.orgopenstax.org This concerted, single-step reaction involves the interaction of a conjugated diene with a dienophile (an alkene) to generate a cyclohexene derivative. libretexts.orgopenstax.org The stereospecific nature of the reaction ensures that the stereochemistry of the reactants is faithfully transferred to the product. libretexts.org

Several strategies have been developed to leverage the Diels-Alder reaction for the synthesis of cyclohex-2-ene-1,4-diols. One innovative approach involves the use of siloles (silacyclopentadienes) as the diene component. core.ac.uk Research has demonstrated that siloles can undergo Diels-Alder reactions with various dienophiles. The resulting bicyclic adducts, containing a silicon bridge, can then be subjected to an oxidative cleavage process, such as the Tamao-Fleming oxidation, to yield highly functionalized cyclohex-2-ene-1,4-cis-diols. core.ac.uk This methodology provides access to complex molecular architectures that can serve as precursors to natural products. core.ac.uk

Another strategy involves a ruthenium-catalyzed [4+2] cycloaddition where vicinal diols, ketols, or diones can act as dienophiles in reaction with a cyclic diene like 1,3-cyclohexadiene. nih.gov This transfer hydrogenative cycloaddition proceeds through a mechanism involving the dehydrogenation of the diol to form a dicarbonyl species, which then participates in the cycloaddition, ultimately delivering a substituted cyclohexene diol. nih.gov

A patented method showcases the versatility of the Diels-Alder reaction starting from cyclohexane-1,4-dione. The dione (B5365651) is first converted to its bis-silyl enol ether. This intermediate then undergoes a high-pressure Diels-Alder reaction with ethylene, followed by hydrogenation and acid hydrolysis to produce the target diol.

| Diels-Alder Strategy | Reactants | Key Steps | Product | Reference(s) |

| Silole Cycloaddition | Silole, Dienophile | Diels-Alder reaction, Tamao-Fleming oxidation | Highly functionalized cyclohex-2-ene-1,4-cis-diols | core.ac.uk |

| Ruthenium-Catalyzed Cycloaddition | 1,3-Cyclohexadiene, Vicinal Diol | Transfer hydrogenative cycloaddition | Substituted cyclohexene diols | nih.gov |

| Bis-Silyl Enol Ether Route | Cyclohexane-1,4-dione, Ethylene | Bis-enolization, Diels-Alder, Hydrogenation, Hydrolysis | Cyclohex-2-ene-1,4-diol (B1202594) |

Transformations from Pre-existing Cyclohexane and Cyclohexene Scaffolds

The synthesis of this compound can also be effectively achieved by modifying existing six-membered ring structures. These methods often rely on the regio- and stereoselective functionalization of cyclohexane or cyclohexene precursors.

A primary route begins with the selective oxidation of cyclohexene. The selective oxidation of cyclohexene is challenging due to its two reactive centers, which can lead to either epoxidation or allylic oxidation. d-nb.info The use of specific catalysts and oxidants can direct the reaction towards the desired products. d-nb.info For instance, low-temperature, solvent-free oxidation of cyclohexene using graphitic oxide as a carbocatalyst shows major selectivity towards allylic oxidation products, 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol. sci-hub.se These allylic products are valuable intermediates for further transformations into diols.

Another common strategy starts with cyclohexa-1,3-diene, which undergoes epoxidation using a peracid like meta-chloroperbenzoic acid (mCPBA) to form a cyclohexene oxide intermediate. The subsequent acid-catalyzed ring-opening of the epoxide with aqueous acid yields a cyclohexene diol. stackexchange.com The stereochemical outcome of the final diol is dependent on the stereochemistry of the initial epoxide. For example, hydrolysis of the epoxide with aqueous sulfuric acid can yield the cis-diol with high regioselectivity.

The reduction of cyclohex-2-ene-1,4-dione is a direct method to obtain the target diol. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas can selectively reduce the ketone functionalities while leaving the alkene intact. This method has been reported to afford the trans-diol as the major product with a 75% yield.

Furthermore, the epoxidation of cyclohexene followed by hydrolysis is a viable pathway. Gold-based catalysts supported on graphite (B72142) have been used for the solvent-free oxidation of cyclohexene. The selectivity can be steered towards cyclohexene oxide with a co-catalyst, and subsequent addition of water facilitates the hydrolysis to cyclohexane diol, achieving up to 17% selectivity for the diol. semanticscholar.orgcardiff.ac.uk

| Starting Material | Key Transformation | Reagents/Catalyst | Product | Reference(s) |

| Cyclohexene | Allylic Oxidation | Graphitic Oxide, O₂ | 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol | sci-hub.se |

| Cyclohexa-1,3-diene | Epoxidation & Ring-Opening | 1. mCPBA 2. H₂SO₄ (aq) | cis-Cyclohex-2-ene-1,4-diol | |

| Cyclohex-2-ene-1,4-dione | Selective Reduction | Pd/C, H₂ | This compound | |

| Cyclohexene | Epoxidation & Hydrolysis | Au/Graphite, WO₃, O₂, H₂O | Cyclohexane diol | semanticscholar.orgcardiff.ac.uk |

Enantioselective and Diastereoselective Synthesis Strategies

Accessing enantiomerically pure forms of this compound is crucial, as its stereoisomers are valuable building blocks in asymmetric synthesis. researchgate.netresearchgate.net Various methodologies have been developed to control the absolute and relative stereochemistry during its synthesis.

Development of Asymmetric Catalytic Systems

Asymmetric catalysis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral cyclohexene derivatives, iridium-based catalytic systems have shown promise. A highly enantioselective synthesis of multisubstituted cyclohexanes has been developed via a hydrogen borrowing annulation of 1,5-diols, mediated by a chiral iridium(I) complex with a DTBM-SEGPHOS ligand. nih.gov While this produces a saturated ring, related strategies targeting unsaturated systems are an active area of research. Similarly, asymmetric transfer hydrogenation using bifunctional ruthenium catalysts has been employed to prepare enantiopure 4-hydroxy-2-cyclohexanone derivatives, which are direct precursors to the target diol. researchgate.net

Application of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. This strategy has been widely used in the synthesis of chiral cyclohexenone derivatives. researchgate.netmdpi.com For instance, a dihydrobenzoin moiety has been used as a chiral auxiliary on a cyclohexenone precursor to synthesize bicyclic nucleoside analogues. mdpi.com While not a direct synthesis of the diol, these methods establish stereocenters on the cyclohexene ring which can then be elaborated to the target molecule. The use of trans-1,2-diaminocyclohexane derivatives as chiral auxiliaries is also a well-established practice in asymmetric synthesis. acs.org

Enzymatic Kinetic Resolution for Enantiopure Access

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other. Lipases are commonly employed for this purpose, particularly for the resolution of alcohols via enantioselective acylation.

A highly efficient protocol has been developed for the synthesis of both (R)- and (S)-trans-cyclohex-2-ene-1,4-diol starting from a racemic polyfunctionalized cyclohexane precursor. researchgate.netnih.gov The key step is a highly efficient kinetic resolution through enantioselective acetylation catalyzed by Candida antarctica lipase B (CALB), also known as Novozym 435. researchgate.netresearchgate.netnih.gov This enzymatic process allows for the separation of the enantiomers, which can then be converted into the respective enantiopure diols. researchgate.net This method is noted for being simple, reproducible, and scalable. researchgate.net The kinetic resolution of related cyclic diols, such as trans-cyclohexane-1,2-diols, has also been studied using chiral peptides, where the stereoselective acyl transfer is predicted to be faster for the (1R,2R)-enantiomer. nih.gov

| Strategy | Methodology | Key Reagent/System | Outcome | Reference(s) |

| Asymmetric Catalysis | Hydrogen Borrowing Annulation | Chiral Iridium(I) Complex | Enantioenriched Cyclohexanes | nih.gov |

| Chiral Pool Synthesis | Transformation of Natural Product | Chiral p-benzoquinone equivalent | Enantiopure (1S,4S)- and (1R,4R)-Diols | researchgate.net |

| Chiral Auxiliaries | Auxiliary-Directed Reaction | Dihydrobenzoin moiety | Stereocontrolled cyclohexenone synthesis | mdpi.com |

| Enzymatic Kinetic Resolution | Enantioselective Acetylation | Candida antarctica lipase B (CALB) | Separation of enantiomers of a diol precursor | researchgate.netresearchgate.netnih.gov |

Stereochemical Investigations and Conformational Analysis of Trans Cyclohex 2 Ene 1,4 Diol

Determination of Absolute and Relative Stereochemistry

The stereochemistry of trans-cyclohex-2-ene-1,4-diol is a critical aspect of its chemical identity, influencing its reactivity and application in stereoselective synthesis. The molecule is chiral due to its asymmetric carbon atoms and can exist as a racemic mixture. ontosight.ai The trans configuration specifies the relative orientation of the two hydroxyl groups on the cyclohexene (B86901) ring.

The absolute configuration of the enantiomers of this compound has been determined through various synthetic and analytical methods. For instance, (1S,4S)-cyclohex-2-ene-1,4-diol has been synthesized from a chiral p-benzoquinone equivalent, and this synthetic sequence can be adapted to prepare the (1R,4R)-enantiomer as well. researchgate.net The specific stereochemical descriptors, such as (1S,4S) and (1R,4R), define the three-dimensional arrangement of the atoms. cymitquimica.com

X-ray crystallography has been a pivotal technique in elucidating the solid-state conformation and, by extension, the relative stereochemistry of derivatives of this compound. In one study, the crystal structure of trans-cyclohex-2-ene-1,4-diyl bis(4-nitrophenyl) dicarbonate (B1257347) was determined. iucr.org Although the molecule itself lacks molecular inversion symmetry, it occupies a crystallographic inversion center, leading to disorder in the cyclohexene ring. iucr.org This disorder complicates a straightforward depiction but confirms the trans relationship of the substituent groups.

The stereochemical assignment of related functionalized cyclohexene derivatives has also been supported by comparing NMR coupling constants with literature values for analogous compounds. ias.ac.in These spectroscopic techniques, alongside synthetic correlations, provide a robust framework for establishing the absolute and relative stereochemistry of this class of compounds.

Conformational Dynamics and Equilibria in Solution and Solid State

The six-membered ring of this compound is not planar and exists in various conformations. The study of these conformations and the dynamics of their interconversion is crucial for understanding the molecule's properties and reactivity.

Cyclohexene rings, like cyclohexane (B81311), can adopt several non-planar conformations to minimize strain. The most stable are the chair and twist-boat conformations. upenn.eduallen.in The chair conformation is generally of lower energy due to the staggering of adjacent carbon-hydrogen bonds, which minimizes torsional strain. allen.infiveable.me In contrast, the boat conformation suffers from steric hindrance between the "flagpole" hydrogens and eclipsing interactions, making it less stable. allen.inbyjus.com The twist-boat conformation is an intermediate in energy between the chair and boat forms, alleviating some of the steric and torsional strain of the boat conformation. upenn.edufiveable.me The half-chair conformation represents a high-energy transition state during the interconversion between chair and twist-boat forms. allen.in For many cyclohexene derivatives, the chair conformation is the most populated at room temperature. wikipedia.org

In the solid state, X-ray diffraction studies of derivatives of this compound have provided direct evidence of its conformation. For example, the crystal structure of trans-cyclohex-2-ene-1,4-diyl bis(4-nitrophenyl) dicarbonate revealed a disordered cyclohexene ring. iucr.org This disorder arises from the molecule lying on a crystallographic inversion center, which imposes an averaging of different conformations. iucr.org In another example, trans-1,4-cyclohexanedimethanol, a related compound, shows a preference for the bi-equatorial conformation in both isolated and crystalline forms due to the large and flexible substituents destabilizing the bi-axial conformation. researchgate.net Conversely, bi-axial conformations of trans-1,4-cyclohexanediol are observed in its solid forms. researchgate.net

In solution, the conformational equilibrium can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. cdnsciencepub.comresearchgate.net By analyzing these coupling constants, the relative populations of different conformations can be estimated. For trans-1,2-disubstituted cyclohexanes, the conformational equilibrium between the diequatorial and diaxial forms is influenced by the nature of the substituents and the solvent. researchgate.net

The interconversion between different conformations, such as the chair and twist-boat, involves overcoming an energy barrier, known as the ring inversion barrier. This barrier is influenced by both steric and electronic factors. acs.orgacs.org

Steric interactions play a significant role in determining the height of the ring inversion barrier. nih.gov Bulky substituents on the cyclohexene ring can increase the energy of certain conformations and transition states, thereby affecting the inversion barrier. For instance, in 1,2-disubstituted cyclohexanes, steric repulsion between bulky substituents can lower the energy barrier for ring inversion, leading to more dynamic conformational changes. nih.govacs.org

Electronic effects, such as electrostatic interactions between polar substituents, can also influence conformational preferences and inversion barriers. cdnsciencepub.com In trans-1,4-dihalocyclohexanes, for example, the observed preference for the diequatorial form deviates from predictions based solely on the additivity of conformational energies, suggesting the influence of electrostatic interactions. cdnsciencepub.com For cis-cyclohexane-1,3-diol, the presence of an intramolecular hydrogen bond in non-polar solvents stabilizes the diaxial conformation, while in polar, hydrogen-bond-accepting solvents, the diequatorial conformation is favored. rsc.org

The dynamic nature of the cyclohexene ring in this compound and its derivatives is a result of the interplay between these steric and electronic factors, which dictate the relative energies of the various conformations and the barriers to their interconversion.

Isomerism and Separation Techniques for Stereoisomers

This compound can exist as a pair of enantiomers, (1R,4R) and (1S,4S). researchgate.net Additionally, it has a diastereomer, cis-cyclohex-2-ene-1,4-diol. The separation of these stereoisomers is often necessary for their specific applications, particularly in asymmetric synthesis where enantiopurity is crucial.

Several methods have been developed for the resolution of racemic mixtures of this compound and related compounds. One common approach is enzymatic resolution. For example, Candida antarctica lipase (B570770) B has been used to catalyze the enantioselective acetylation of a polyfunctionalized cyclohexane precursor, allowing for the separation of the enantiomers of this compound. acs.orgresearchgate.net

Chemical resolution methods involving the formation of diastereomeric derivatives are also employed. For instance, racemic trans-1,2-cyclohexanediol (B13532) has been resolved via its monomenthyloxyacetate derivative. rsc.org Another approach involves the formation of diastereomeric cocrystals with a chiral resolving agent, such as tartaric acid. acs.org The resulting diastereomers can then be separated, and the pure enantiomers of the diol can be recovered.

Chromatographic techniques are also valuable for the separation of stereoisomers. Chiral High-Performance Liquid Chromatography (CHPLC) can be used to separate enantiomers directly. acs.org Additionally, preparative chromatographic methods can be employed to isolate the different stereoisomers from a mixture. stackexchange.com

The synthesis of enantiomerically pure this compound can also be achieved through asymmetric synthesis, starting from chiral precursors. This approach avoids the need for resolution of a racemic mixture. For example, both enantiomers of this compound can be synthesized from chiral p-benzoquinone equivalents. researchgate.net

Reactivity Profiles and Mechanistic Pathways of Trans Cyclohex 2 Ene 1,4 Diol

Transformations of the Hydroxyl Functional Groups

The two hydroxyl groups in trans-cyclohex-2-ene-1,4-diol are principal sites for various derivatization reactions, enabling the modification of the molecule's properties and providing handles for further synthetic transformations.

Selective functionalization of the two hydroxyl groups is a key strategy in the synthetic application of this compound. This can be achieved through various protection and deprotection methods, such as esterification and etherification.

Enzymatic kinetic resolution has proven to be a highly efficient method for the selective acetylation of this compound. For instance, lipase-catalyzed acetylation can yield enantiopure diacetates and enriched diols with high enantiomeric excesses (up to 99%). Specifically, the use of immobilized Candida antarctica Lipase (B570770) (CaLB) can produce the (1R,4S)-monoacetate in 95% yield and 99% ee.

Palladium-catalyzed oxidation of 1,3-dienes in acetic acid can produce 1,4-diacetoxy-2-alkenes with high stereo- and regioselectivity. researchgate.net By controlling the ligands, either cis or trans 1,4-diacetoxylation can be achieved in cyclic systems. researchgate.net

A method for the contra-thermodynamic protection of alcohols has been developed using visible light to form a strained trans-cyclohexene, which can then react with alcohols to form ethers. nih.gov This process is reversible, allowing for deprotection under catalytic conditions. nih.gov

Detailed research findings on selective protection are summarized in the table below:

| Reaction Type | Catalyst/Reagent | Product(s) | Yield/Enantiomeric Excess (ee) | Reference |

| Enzymatic Kinetic Resolution (Acetylation) | Immobilized Candida antarctica Lipase (CaLB) | Enantiopure diacetates and enriched diols | Up to 99% ee | |

| Enzymatic Kinetic Resolution (Acetylation) | Candida antarctica Lipase B | (1R,4S)-monoacetate | 95% yield, 99% ee | researchgate.net |

| Palladium-Catalyzed Diacetoxylation | Pd catalyst, MnO2, p-benzoquinone | cis or trans-1,4-diacetoxy-2-alkenes | High stereo- and regioselectivity | researchgate.net |

| Photochemical Etherification | Visible light, photocatalyst | Arylcyclohexyl ethers | High yield | nih.gov |

The hydroxyl groups of this compound can be oxidized to the corresponding ketones. For instance, derivatives of this diol can be used in the synthesis of 4-hydroxycyclohex-2-enone. researchgate.net The oxidation of cyclohexanediol derivatives can be achieved using systems like 12-tungstophosphoric acid-hydrogen peroxide.

Conversely, the reduction of related diones can yield diols. The hydrogenation of cyclic 1,3-diones to 1,3-diols has been studied using heterogeneous catalysts like Ru/C. nih.gov While this specific research focuses on a different isomer, it highlights a common transformation pathway for related cyclic ketones.

| Reaction Type | Reagent/Catalyst | Starting Material | Product | Key Findings | Reference |

| Oxidation | 12-tungstophosphoric acid-hydrogen peroxide | Cyclohexanediol derivatives | Corresponding ketones | Effective oxidation system | |

| Hydrogenation | Ru/C | Cyclopentane-1,3-dione | cis- and trans-Cyclopentane-1,3-diol | Temperature and pressure affect rate and selectivity | nih.gov |

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions.

Catalytic hydrogenation of the double bond in this compound leads to the formation of cyclohexane-1,4-diol. This reduction is typically carried out using a catalyst such as palladium on carbon (Pd/C) and is a thermodynamically favorable process. The stereochemistry of the resulting diol is influenced by the catalyst and reaction conditions. Generally, catalytic hydrogenation proceeds with syn-stereoselectivity, meaning both hydrogen atoms add to the same face of the double bond.

| Catalyst | Product | Stereochemistry | Reference |

| Palladium on Carbon (Pd/C) | Cyclohexane-1,4-diol | Typically syn-addition |

The double bond can undergo diastereoselective oxidation and epoxidation. The epoxidation of cyclohexenes followed by hydrolysis is a common route to diols. An asymmetric synthesis of 2,3-epoxy-syn-1,4-cyclohexane diol derivatives has been developed, which involves the stereoselective epoxidation of a cyclohexene-1,4-diol derivative. ias.ac.in The stereocontrol in the synthesis of such epoxy-cyclohexane structures is a significant aspect of these transformations. ias.ac.in

The electron-rich double bond is susceptible to electrophilic attack. For example, it can react with halogens like bromine, proceeding through a cyclic bromonium ion intermediate to form a dihalogenated derivative. Hydrohalogenation is another possible electrophilic addition reaction.

While less common for an isolated double bond, nucleophilic addition can occur under specific circumstances, particularly in conjugated systems or when the double bond is activated. For instance, the Michael reaction involves the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Rearrangement Pathways and Pericyclic Reactions

The structure of this compound, featuring two allylic alcohol moieties on a cyclohexene (B86901) scaffold, makes it a candidate for several intramolecular transformations, particularly sigmatropic rearrangements. Pericyclic reactions that form the cyclohexene ring are common, though reactions in which the diol itself participates are less so due to its electronic nature.

Sigmatropic Rearrangements

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org For derivatives of this compound, the most relevant of these are the researchgate.netorganic-chemistry.org and organic-chemistry.orgorganic-chemistry.org shifts.

researchgate.netorganic-chemistry.org-Sigmatropic Rearrangements: These rearrangements are common for allylic ethers, sulfoxides, and related species. wikipedia.org They proceed through a five-membered cyclic transition state. uh.edu If one of the hydroxyl groups in this compound is converted into a suitable functional group, it can undergo a researchgate.netorganic-chemistry.org-sigmatropic shift.

Wittig Rearrangement: The ether derivative of the diol, upon treatment with a strong base to form an adjacent carbanion, could potentially undergo a researchgate.netorganic-chemistry.org-Wittig rearrangement to furnish a new C-C bond and a rearranged homoallylic alcohol. wikipedia.org

Mislow-Evans Rearrangement: Conversion of a hydroxyl group to a sulfoxide (B87167) would create a substrate for the Mislow-Evans rearrangement. This thermally induced reaction would yield a rearranged allylic sulfenate ester, which upon hydrolysis produces a different allylic alcohol. wikipedia.org

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangements: The Cope and Claisen rearrangements are the most prominent examples of organic-chemistry.orgorganic-chemistry.org-sigmatropic shifts. wikipedia.orgwikipedia.org

Oxy-Cope Rearrangement: If this compound is first converted into a 1,5-diene system (for example, by vinylation of one of the hydroxyl groups), the resulting structure could undergo an oxy-Cope rearrangement. In this reaction, the substrate rearranges upon heating, and the enol product tautomerizes to a ketone. wikipedia.org A related anionic oxy-Cope rearrangement, which proceeds at much lower temperatures, has been demonstrated in the synthesis of complex molecules from similar cyclohexene diol systems. researchgate.net

Pericyclic Reactions: Cycloadditions

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. organic-chemistry.orgwikipedia.org While this reaction is fundamental to the synthesis of the cyclohexene core of many molecules, including precursors to this compound, the diol itself is generally not a reactive participant. ias.ac.in

Role as a Dienophile: For a standard Diels-Alder reaction, the dienophile is typically activated by electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orglibretexts.org The alkene in this compound lacks such activation, rendering it a poor dienophile for reactions with electron-rich dienes.

Role as a Diene: The molecule does not possess a conjugated 1,3-diene system, and therefore cannot function as the diene component in a Diels-Alder reaction. masterorganicchemistry.com

The table below summarizes the potential pericyclic reactions for derivatives of this diol.

| Reaction Type | Class | Substrate Requirement | Resulting Transformation |

| Wittig Rearrangement | researchgate.netorganic-chemistry.org-Sigmatropic | Formation of an allylic ether and subsequent deprotonation | C-C bond formation, rearranged homoallylic alcohol |

| Mislow-Evans Rearrangement | researchgate.netorganic-chemistry.org-Sigmatropic | Conversion to an allylic sulfoxide | Rearranged allylic alcohol after hydrolysis |

| Oxy-Cope Rearrangement | organic-chemistry.orgorganic-chemistry.org-Sigmatropic | Conversion to a 1,5-diene containing an allylic alcohol | Rearranged unsaturated ketone after tautomerization |

| Diels-Alder Reaction | [4+2] Cycloaddition | The diol acts as a dienophile | Generally unfavorable due to unactivated alkene |

Detailed Mechanistic Elucidation of Key Transformations

The reactivity of this compound is dominated by the interplay of its alkene and two allylic hydroxyl groups. Key transformations include palladium-catalyzed substitutions and stereoselective epoxidation.

Palladium-Catalyzed Allylic Substitution

The allylic hydroxyl groups can be converted into good leaving groups (e.g., acetates, carbonates) to participate in palladium-catalyzed reactions such as the Tsuji-Trost reaction. This transformation is a powerful method for C-C, C-N, and C-O bond formation. libretexts.org

The catalytic cycle proceeds through several key steps:

Oxidative Addition: A Palladium(0) complex, typically Pd(PPh₃)₄, coordinates to the alkene of the derivatized diol. This is followed by the oxidative addition of the palladium into the carbon-leaving group bond, displacing the leaving group and forming a cationic Pd(II) π-allyl complex. libretexts.org

Nucleophilic Attack: A nucleophile then attacks the π-allyl complex. The attack typically occurs at one of the terminal carbons of the allyl system, from the face opposite to the palladium metal. nih.gov

Reductive Elimination: Following nucleophilic attack, the catalyst is regenerated. The newly formed product dissociates from the metal, and the Pd(0) catalyst re-enters the catalytic cycle. libretexts.org

This mechanism allows for high stereocontrol, as the stereochemistry of the product is determined by the nature of the nucleophilic attack on the well-defined π-allyl intermediate.

Stereoselective Epoxidation and Ring-Opening

The electron-rich double bond of this compound is susceptible to epoxidation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation.

The mechanism of epoxidation is a concerted process:

The peroxy acid approaches the double bond, and a concerted transfer of the oxygen atom occurs through a cyclic transition state, often referred to as the "butterfly" mechanism.

The hydroxyl groups on the ring can direct the epoxidizing agent to one face of the molecule, leading to high diastereoselectivity. The resulting epoxide is typically formed syn to the directing hydroxyl groups.

Once formed, the epoxide is a versatile intermediate that can be opened by various nucleophiles. acs.org The mechanism of ring-opening depends on the reaction conditions.

Acid-Catalyzed Opening: In the presence of acid, the epoxide oxygen is protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon (if electronically favored) in an Sₙ1-like fashion, or the less sterically hindered carbon in an Sₙ2-like fashion. For cyclohexene systems, this typically results in trans-diaxial opening of the epoxide ring.

Base-Catalyzed Opening: Under basic or neutral conditions, the nucleophile attacks one of the epoxide carbons via a standard Sₙ2 mechanism. The attack occurs at the less sterically hindered carbon, leading to inversion of stereochemistry at that center.

The table below outlines the key mechanistic steps of these transformations.

| Transformation | Key Mechanistic Steps | Intermediate(s) | Stereochemical Outcome |

| Pd-Catalyzed Allylic Substitution | 1. Oxidative Addition2. Nucleophilic Attack3. Reductive Elimination | Pd(0) complex, Pd(II) π-allyl complex | Controlled by the trajectory of nucleophilic attack |

| Stereoselective Epoxidation | Concerted oxygen transfer from a peroxy acid | "Butterfly" transition state | Often directed by existing hydroxyl groups |

| Epoxide Ring-Opening | Nucleophilic attack on the epoxide carbon | Protonated epoxide (acid-catalyzed) | trans-diaxial opening is typically favored |

Synthesis and Applications of Derivatives and Structural Analogs of Trans Cyclohex 2 Ene 1,4 Diol

Synthesis and Characterization of O-Protected Derivatives

The hydroxyl groups of trans-cyclohex-2-ene-1,4-diol are key to its reactivity and can be protected to allow for selective transformations at other positions of the molecule. The protection of these hydroxyl groups is a common strategy in multi-step syntheses.

A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used in subsequent steps. Common O-protected derivatives include ethers and esters. For instance, O-protected derivatives of 4-hydroxy-2-cyclohexenone, a closely related compound, have been extensively used in organic synthesis. nih.govsemanticscholar.org The synthesis of these derivatives often involves standard procedures for ether or ester formation.

An efficient protocol for the enantioselective preparation of O-protected derivatives of this compound has been developed. researchgate.netnih.govacs.orgacs.org This method starts from readily available materials like p-methoxyphenol, ethylene (B1197577) glycol, and thiophenol to produce a polyfunctionalized cyclohexane (B81311) intermediate. researchgate.netnih.govacs.orgacs.org A key step in this process is the highly efficient resolution of this intermediate through enantioselective acetylation catalyzed by Candida antarctica lipase (B570770) B. researchgate.netnih.govacs.orgacs.org This enzymatic resolution allows for the straightforward and enantioselective synthesis of both (R)- and (S)-trans-cyclohex-2-ene-1,4-diol and their O-protected derivatives. researchgate.netnih.govacs.orgacs.org

The characterization of these O-protected derivatives is typically carried out using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm their structure and purity.

Design and Utility of Dicarbonates and Related Esters

Dicarbonates and related esters derived from this compound are valuable intermediates in organic synthesis, particularly in polymer chemistry and for the introduction of the diol moiety into more complex molecules.

One notable example is trans-cyclohex-2-ene-1,4-diyl bis(4-nitrophenyl) dicarbonate (B1257347). iucr.orgresearchgate.netiucr.org This compound was synthesized from the trans isomer of cyclohex-2-ene-1,4-diol (B1202594) to impart electrophilic character to the diol. iucr.org It has been utilized in the synthesis of various thermally and acid-labile polymers. iucr.org The synthesis involves the reaction of this compound with 4-nitrophenyl chloroformate in the presence of pyridine. iucr.org The resulting white crystalline solid can be recrystallized from dichloromethane (B109758) to yield colorless needles. iucr.org The structure of this dicarbonate has been confirmed by X-ray crystallography, mass spectrometry, and NMR spectroscopy. iucr.org

Another important derivative is di-tert-butyl cyclohex-2-ene-1,4-diyl dicarbonate. nih.gov This compound serves as a synthetic precursor to this compound and has been synthesized for use as a plasticizer to modify the crystallinity of polyformals and polycarbonates. nih.gov Its synthesis involves the reaction of this compound with di-tert-butyl dicarbonate and N,N-dimethylaminopyridine (DMAP) in dry dichloromethane. nih.gov The product, an oily substance, can be purified and recrystallized to yield needle-shaped crystals. nih.gov The structure of this dicarbonate has been elucidated by X-ray crystallography and confirmed by ¹H and ¹³C NMR data. nih.gov

| Dicarbonate Derivative | Starting Materials | Key Reagents | Application |

| trans-Cyclohex-2-ene-1,4-diyl bis(4-nitrophenyl) dicarbonate | This compound | 4-Nitrophenyl chloroformate, Pyridine | Synthesis of thermally and acid-labile polymers |

| Di-tert-butyl cyclohex-2-ene-1,4-diyl dicarbonate | This compound | Di-tert-butyl dicarbonate, DMAP | Plasticizer for polyformals and polycarbonates |

Cyclohexenone and Cyclohexanetetrol Analogs

This compound serves as a precursor for the synthesis of important structural analogs such as cyclohexenones and cyclohexanetetrols. These analogs are valuable building blocks in the synthesis of natural products and other biologically active molecules.

Optically active γ-substituted cycloalkenones, particularly the enantiomers of 4-hydroxy-2-cyclohexenone and their O-protected derivatives, are widely used in organic synthesis. nih.govsemanticscholar.org An efficient, enantioselective synthesis of (R)- and (S)-4-hydroxy-2-cyclohexenone can be achieved from a polyfunctionalized cyclohexane derived from this compound. researchgate.netnih.gov This highlights the utility of the diol as a chiral starting material. The synthesis of these chiral cyclohexenones has been accomplished through various methods, including enzymatic transformations and kinetic resolutions. nih.govsemanticscholar.org

Cyclohexanetetrols, which are cyclitols, are another class of important analogs. Their synthesis often involves the dihydroxylation of cyclohexene (B86901) derivatives. For example, the stereoselective synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol has been reported. researchgate.net An efficient method for preparing hydroxymethylated rac- and meso-cyclohexanoid derivatives has been developed, starting from commercially available materials and proceeding through a series of stereospecific reactions, including epoxidation and cis-hydroxylation. ahievran.edu.tr

The conversion of this compound to these analogs typically involves oxidation to form the corresponding dione (B5365651), followed by selective reduction or other functional group manipulations. The diol can be oxidized to cyclohex-2-ene-1,4-dione, which can then be reduced to cyclohexane-1,4-diol.

Development of Heterocyclic and Macrocyclic Derivatives (e.g., Crown Ethers)

The diol functionality of this compound makes it a suitable building block for the synthesis of heterocyclic and macrocyclic compounds, such as crown ethers. These macrocycles are known for their ability to selectively bind cations and have applications in various areas, including catalysis and separation science. unibo.it

The synthesis of crown ethers often involves the cyclization of a diol with a suitable dihalide or ditosylate. For example, chiral crown ethers have been prepared from (S,S)-cyclohexane-1,2-diol. kyoto-u.ac.jp While direct use of this compound in crown ether synthesis is less commonly reported, its saturated analog, trans-cyclohexane-1,2-diol, has been used to synthesize chiral crown ethers. rsc.org The synthesis of dicyclohexeno-18-crown-6 isomers has been achieved through a three-step procedure starting from 1,4-cyclohexadiene, which is a precursor to this compound. arkat-usa.org

The development of functionalized crown ethers is an active area of research, as these compounds can be incorporated into more complex systems. unibo.it The double bond in cyclohexeno-crown ethers provides a handle for further functionalization.

Complex Polyfunctionalized Cyclohexane Scaffolds

This compound is a key starting material for the construction of complex, polyfunctionalized cyclohexane scaffolds. These scaffolds are often central to the synthesis of natural products and other architecturally complex molecules.

An efficient protocol has been established for the enantioselective preparation of a key polyfunctionalized cyclohexane from readily available starting materials. researchgate.netnih.govacs.orgacs.org This protocol allows for the synthesis of multigram quantities of this versatile intermediate, which can then be converted into a variety of other complex molecules. The strategic placement of functional groups on the cyclohexane ring allows for regio- and stereoselective transformations, which are crucial in the synthesis of complex targets.

The utility of this compound and its derivatives as building blocks is demonstrated by their use in the synthesis of [n]cycloparaphenylenes, which are nanohoop structures. auburn.edu A size-selective synthesis of nih.gov, nih.gov, and acs.orgcycloparaphenylenes has been reported, utilizing a cyclohex-2-ene-1,4-diol-containing key intermediate. auburn.edu This highlights the importance of this diol in the construction of highly ordered and complex molecular architectures.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of trans-cyclohex-2-ene-1,4-diol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and in-depth conformational analysis in solution.

Detailed analysis of ¹H NMR spectra, including chemical shifts (δ), signal multiplicities, and coupling constants (J-values), allows for the precise assignment of each proton in the molecule. The olefinic protons (=CH) typically appear as a broad singlet around 5.98 ppm. iucr.org The protons attached to the carbon atoms bearing the hydroxyl groups (CH-O) resonate as a multiplet at approximately 5.16 ppm. iucr.org The allylic and homoallylic methylene (B1212753) protons (CH₂) show complex multiplets in the upfield region of the spectrum. iucr.org

The conformation of the cyclohexene (B86901) ring, which preferentially adopts a half-chair form, can be investigated through the analysis of proton-proton coupling constants. The magnitude of these J-values is related to the dihedral angles between adjacent protons, as described by the Karplus relationship. cdnsciencepub.com This analysis helps in determining the pseudo-axial or pseudo-equatorial orientation of the hydroxyl groups in the molecule's most stable conformation. For instance, studies on related deuterated cyclohexene derivatives have utilized NMR spectral parameters to investigate conformational equilibria. cdnsciencepub.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The olefinic carbons appear in the downfield region, while the carbons bonded to the hydroxyl groups are also shifted downfield relative to the unsubstituted methylene carbons. For example, in a protected derivative, di-tert-butyl cyclohex-2-ene-1,4-diyl dicarbonate (B1257347), the olefinic carbons appear at 129.2 ppm, the carbons bearing the carbonate groups at 75.1 ppm, and the methylene carbons at 26.9 ppm.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| CH=CH | 5.98 (br. s) | 129.2 |

| CH—O | 5.16 (m) | 75.1 |

| CH₂ | 2.08 (m), 1.80 (m) | 26.9 |

X-ray Crystallography for Solid-State Structure and Disorder Analysis

X-ray crystallography provides unequivocal proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. Studies on derivatives of this compound have revealed critical details about its solid-state conformation and potential for structural disorder.

For instance, the crystal structure of di-tert-butyl cyclohex-2-ene-1,4-diyl dicarbonate confirms that the central cyclohexene ring adopts a half-chair conformation. iucr.org In this specific derivative, the ring was found to be completely ordered. iucr.org

In contrast, the crystallographic analysis of trans-cyclohex-2-ene-1,4-diyl bis(4-nitrophenyl) dicarbonate revealed significant structural disorder. iucr.orgiucr.org Although the molecule itself lacks inversion symmetry, it occupies a crystallographic inversion center. iucr.orgiucr.org This crystallographic constraint imposes a 50:50 disorder on the cyclohexene ring. Furthermore, an additional non-symmetry-related disorder was observed, with the two components present in a ratio of 0.54:0.46. iucr.orgiucr.org This results in a complex model with four total disorder components for the atoms of the cyclohexene ring. iucr.orgiucr.org Such disorder analysis is crucial for accurately modeling the electron density and understanding the packing forces within the crystal lattice.

| Parameter | Value |

|---|---|

| Compound | trans-Cyclohex-2-ene-1,4-diyl bis(4-nitrophenyl) dicarbonate |

| Molecular Formula | C₂₀H₁₆N₂O₁₀ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 5.6874 (4) |

| b (Å) | 13.4958 (10) |

| c (Å) | 12.7017 (5) |

| β (°) | 96.453 (4) |

| Volume (ų) | 968.76 (11) |

| Temperature (K) | 150 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₆H₁₀O₂. nih.govcymitquimica.com The calculated exact mass, which is the monoisotopic mass based on the most abundant isotopes of its constituent elements, is 114.068079557 Da. nih.gov HRMS analysis of a purified sample of the compound would yield an experimental mass value that closely matches this theoretical value, typically within a few parts per million (ppm). This provides strong evidence for the assigned molecular formula, confirming that no unexpected atoms are present and corroborating the findings from other structural analyses like NMR. mdpi.com

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration

Since this compound is a chiral molecule, existing as a pair of non-superimposable mirror images (enantiomers), chiroptical techniques are essential for its full characterization. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic methods that measure the differential interaction of left- and right-circularly polarized light with a chiral molecule.

These techniques are used to determine two key properties:

Enantiomeric Purity: This measures the excess of one enantiomer over the other in a mixture, often expressed as enantiomeric excess (% ee). Chiroptical methods can quantify this by measuring the magnitude of the optical rotation or the CD signal, which is directly proportional to the concentration difference between the two enantiomers. Efficient synthetic routes have been developed to access both the (1R,4R) and (1S,4S) enantiomers in high optical purity. researchgate.netresearchgate.net

Chromatographic and Other Separation Science Techniques (e.g., LC-TOFMS)

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound and its reaction products. The choice of method depends on the specific analytical goal, such as purity assessment, enantiomeric separation, or quantification in a complex matrix.

Gas Chromatography (GC): GC is suitable for analyzing volatile derivatives of the diol. Chiral GC, using a stationary phase containing a chiral selector, is a powerful method for separating and quantifying the individual enantiomers of the compound, thereby determining its enantiomeric purity. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification. Chiral HPLC (CHPLC) is widely used to resolve the enantiomers of chiral alcohols and their derivatives, providing a reliable method for assessing the success of an asymmetric synthesis or enzymatic resolution. acs.org

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOFMS): This hyphenated technique combines the separation power of liquid chromatography with the high-resolution mass analysis of TOF-MS. It is particularly useful for identifying and characterizing metabolites of related compounds in complex biological mixtures, such as those from biotransformation studies. qub.ac.uk

Gas-Liquid Partition Chromatography: This method has been used historically for the analysis of related compounds, such as confirming the purity of 1,4,4-trideuteriocyclohexene, a synthetic precursor to related labeled diols. cdnsciencepub.com

Computational and Theoretical Investigations on Trans Cyclohex 2 Ene 1,4 Diol

Quantum Chemical Calculations (e.g., MP2, DFT) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of trans-cyclohex-2-ene-1,4-diol. Methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are used to model the molecule's electronic structure and predict its most stable geometries and conformational energies.

Detailed computational studies on related cyclohexane (B81311) diols, such as trans-1,4-cyclohexanedimethanol, provide a framework for understanding the forces at play. For instance, MP2 calculations have been used to explore the full conformational space of such molecules. researchgate.net These studies typically show that conformers with both substituents in equatorial positions are significantly more stable than those with axial substituents. researchgate.net The energy difference is a key factor determining the conformational population at equilibrium. For this compound, the half-chair conformations are of primary interest, and quantum calculations can precisely determine the relative energies of the pseudo-equatorial and pseudo-axial arrangements of the hydroxyl groups.

DFT calculations, often using hybrid functionals like B3LYP, are instrumental in predicting vibrational frequencies. rsc.org By comparing calculated infrared or Raman spectra with experimental data, specific conformations can be identified and assigned. rsc.org This synergy between theory and experiment is crucial for characterizing the subtle hydrogen bonding and other non-covalent interactions that influence the diol's structure. For vicinal diols, DFT has been benchmarked extensively to accurately predict the OH stretching frequencies, which are highly sensitive to the intramolecular environment. rsc.org

Table 1: Representative Energetic Data from Quantum Chemical Calculations on Substituted Cyclohexanes This table illustrates the types of data obtained from quantum chemical calculations on analogous systems. The values represent the energy difference between conformers.

| Compound | Method | Conformational Preference | Calculated Energy Difference (kcal/mol) |

| 1-Methyl-1-phenylcyclohexane | High-Level Quantum Chemistry | Me(eq)Ph(ax) over Me(ax)Ph(eq) | 0.32 mdpi.com |

| N-Triflyl-4-silapiperidine | MP2 | 'Outward' rotamer over 'inward' | 0.6 mdpi.com |

| trans-1,2-CHCAA | DFT | Chair over Boat (Ring Inversion Barrier) | 6.26 nih.gov |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide static pictures of stable conformations, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing insights into conformational sampling, solvent effects, and dynamic processes like ring-flipping.

For cyclohexane derivatives, MD simulations can reveal the rates and pathways of interconversion between different chair and boat conformations. nih.govnih.gov Studies on molecules like cis- and trans-1,2-cyclohexanecarboxylic acid amide (CHCAA) have shown that the trans isomer can be significantly more dynamic, exhibiting a lower energy barrier for ring inversion compared to the cis isomer. nih.gov This increased flexibility in the trans isomer is attributed to steric repulsion between the substituents, which facilitates the transition between conformations. nih.gov This principle suggests that this compound would also exhibit rich conformational dynamics, which can be thoroughly sampled using MD.

To overcome the timescale limitations of conventional MD, accelerated molecular dynamics (A-AIMD) methods can be employed. nih.gov By adding a "boost" potential to the system, these methods enhance conformational sampling, allowing for the observation of rare events like the chair-to-chair interconversion of a cyclohexane ring on computationally accessible timescales. nih.gov Such techniques would be invaluable for building a complete picture of the conformational landscape of this compound in solution.

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms at the atomic level. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely pathway for a given transformation.

A notable example is the theoretical investigation of the deoxydehydration (DODH) of cyclic diols. While many catalysts, such as those based on rhenium, are ineffective for trans-diols, vanadium-based catalysts have shown promise. chemrxiv.org DFT calculations (at the M06-L level of theory) were used to unravel the mechanism for the DODH of trans-1,2-cyclopentanediol, a close analogue of the target molecule. chemrxiv.orgd-nb.info The calculations revealed a stepwise mechanism for the cleavage of the two C-O bonds, which avoids the high-energy transition state required for a concerted reaction with a trans-substrate. chemrxiv.org The proposed pathway involves a spin-crossover event, where the vanadium center transitions to a triplet state, providing a lower-energy route for the reaction. chemrxiv.org The computed free energies for this process highlight the feasibility of this stepwise mechanism.

Table 2: Computed Free Energies for Proposed Vanadium-Catalyzed DODH of trans-1,2-cyclopentanediol Data adapted from DFT calculations on a proposed reaction mechanism. d-nb.info Energies are in kcal/mol relative to the starting species.

| Step | Species | State | Computed Free Energy (kcal/mol) |

| Condensation | Reactants | Singlet | 0.0 |

| Intermediate 1 | Singlet | -9.0 | |

| Transition State 1 | Singlet | 18.0 | |

| Reduction | Intermediate 2 | Singlet | -1.5 |

| Transition State 2 | Singlet | 21.0 | |

| Olefin Extrusion | Intermediate 3 | Triplet | 15.0 |

| Transition State 3 | Triplet | 24.0 | |

| Products | Triplet | -27.0 |

Furthermore, theoretical studies have shed light on the palladium-catalyzed 1,4-diacetoxylation of conjugated dienes, a reaction that can produce precursors to this compound. researchgate.net These calculations help explain the observed stereoselectivity by analyzing the energetics of intermediates, such as (π-allyl)palladium complexes, and transition states for nucleophilic attack. researchgate.net

Computational Design of Novel Derivatives and Catalytic Systems

Beyond analysis, computational methods are increasingly used for the rational design of new molecules and catalysts. By predicting the properties and reactivity of hypothetical structures, researchers can prioritize synthetic targets and accelerate the discovery process.

In the context of diol chemistry, computational design is particularly relevant for developing selective catalysts. For example, organocatalysts for the site-selective functionalization of diols have been designed and optimized using computational insights. rsc.org Studies on boronic acid catalysts show how electronic modifications—such as adding electron-withdrawing groups to a benzoxaborole core—can enhance binding affinity for diols and promote the formation of active catalytic intermediates. rsc.org Computational models can rationalize how noncovalent interactions and conformational constraints within a catalyst's binding cleft lead to high selectivity for one hydroxyl group over another, or for a cis-diol over a trans-diol. rsc.org

This design approach could be applied to create novel derivatives of this compound or to develop new catalytic systems for its synthesis and transformation. For instance, by modeling the interaction of the diol within the active site of a virtual catalyst, one could design a system for its enantioselective acylation, a reaction that has been achieved for related polyfunctionalized cyclohexanes using enzymatic methods. acs.org Similarly, one could computationally screen libraries of potential derivatives of this compound for desired electronic or steric properties for applications in materials science or as chiral building blocks in synthesis.

Applications in Materials Science and Fine Chemical Synthesis

Role as Chiral Building Blocks in Advanced Organic Synthesis

trans-Cyclohex-2-ene-1,4-diol is a versatile chiral building block, or "chiron," utilized in the synthesis of a wide array of complex organic molecules. Its stereodefined hydroxyl groups and the presence of a double bond allow for a variety of chemical transformations, making it a valuable starting material for creating other chiral molecules.

The enantiomers of this compound are crucial intermediates in the synthesis of various natural products. researchgate.netacs.org Their rigid cyclohexane (B81311) core provides a reliable scaffold upon which chemists can build more complex structures with a high degree of stereocontrol. For instance, (1S,4S)-Cyclohex-2-ene-1,4-diol has been synthesized from a chiral p-benzoquinone equivalent, a process that can also be adapted to produce its (1R,4R)-enantiomer. researchgate.net This accessibility to both enantiomers makes it a versatile tool for the total synthesis of diverse natural products. researchgate.net

The synthesis of polyfunctionalized cyclohexane derivatives often relies on the strategic use of these diols. acs.org For example, a highly efficient resolution of (±)-7, a key polyfunctionalized cyclohexane, has been achieved through enantioselective acetylation, leading to straightforward syntheses of both (R)- and (S)-4-hydroxy-2-cyclohexenone and their corresponding trans-cyclohex-2-ene-1,4-diols. acs.org These chirons are instrumental in constructing the core structures of various natural products, including the benzofuranone natural products (+)-rengyolone and (+)- and (−)-menisdaurilide. researchgate.net The strategic placement of functional groups on the cyclohexene (B86901) ring allows for regioselective modifications, which are essential for the intricate steps involved in synthesizing complex molecules.

The utility of this compound derivatives extends to the construction of polycyclic structures through methods like the Diels-Alder reaction. Silole-derived intermediates, for example, can undergo this reaction followed by oxidative cleavage to yield highly functionalized diols, opening new pathways for natural product synthesis.

Table 1: Examples of Natural Product Precursors Derived from this compound

| Precursor | Natural Product Target (Example) | Synthetic Strategy |

| (1S,4S)-Cyclohex-2-ene-1,4-diol | (+)-Rengyolone | Synthesis from a chiral p-benzoquinone equivalent. researchgate.netresearchgate.net |

| (1R,4R)-Cyclohex-2-ene-1,4-diol | (-)-Menisdaurilide | Synthesis from a chiral p-benzoquinone equivalent. researchgate.netresearchgate.net |

| Polyfunctionalized Cyclohexanes | Gabosines | Enzymatic resolution and functional group manipulation. acs.orgresearchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

The chiral nature of this compound and its derivatives makes them suitable for use as ligands and chiral auxiliaries in asymmetric catalysis. nih.govmdpi.com These molecules can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

For example, derivatives of this compound have been employed in palladium-catalyzed asymmetric reactions. acs.org The development of chiral ligands is a cornerstone of modern asymmetric synthesis, and the rigid framework of the cyclohexene ring system provides a predictable and stable scaffold for designing effective ligands. The synthesis of both enantiomers of 4-hydroxy-2-cyclohexenone from chiral p-benzoquinone equivalents highlights the accessibility of these key chiral building blocks for catalytic applications. researchgate.net

Monomers and Co-monomers in Polymer Science and Engineering

The diol functionality of this compound allows it to act as a monomer or co-monomer in polymerization reactions, leading to the formation of various polymers with unique properties. ambeed.com

This compound can be used as a monomer in the synthesis of polycarbonates. The rigidity and defined stereochemistry of the diol can be imparted to the polymer backbone, influencing properties such as thermal stability, mechanical strength, and optical clarity. By copolymerizing it with other diols, the properties of the resulting polycarbonate can be tuned for specific applications.

In the production of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), comonomers are often incorporated to modify the polymer's properties. While 1,4-cyclohexanedimethanol (B133615) (CHDM) is a common modifier, derivatives of this compound can also be utilized. The introduction of the cyclohexene ring into the polyester (B1180765) backbone can disrupt the chain regularity, leading to changes in crystallinity, glass transition temperature, and dyeability.

The hydroxyl groups of this compound can react with epichlorohydrin (B41342) to form diepoxide monomers. These monomers can then be cured to form cross-linked epoxy resins. The rigidity of the cyclohexene ring can enhance the thermal and mechanical properties of the resulting resin. Furthermore, the diol itself can act as a reactive diluent in epoxy formulations, reducing the viscosity of the uncured resin for easier processing while becoming incorporated into the final polymer network.

Contributions to the Synthesis of Specialty and Fine Chemicals

This compound is a valuable and versatile building block in the field of organic synthesis, particularly for the creation of specialty and fine chemicals. Its stereochemistry and the presence of reactive hydroxyl and alkene functional groups allow it to serve as a key starting material or intermediate in the synthesis of complex molecular architectures.

The utility of this compound lies in its role as a chiral synthon. researchgate.net Enantiomerically pure forms of the diol and its derivatives are sought-after precursors for asymmetric syntheses, leading to a wide range of polyoxygenated cyclohexane molecules and other intricate organic compounds. researchgate.netresearchgate.netresearchgate.net Researchers have developed various protocols to access the enantiopure forms of this compound, underscoring its significance in modern synthetic chemistry. acs.orgacs.org For instance, straightforward and enantioselective syntheses of key intermediates like (R)- and (S)-4-hydroxy-2-cyclohexenone can be accomplished from this compound derivatives. researchgate.netacs.orgacs.orgmdpi.com These cyclohexenones are themselves powerful synthons used in the preparation of natural products and pharmaceutically active molecules. mdpi.comacs.org

The strategic importance of this compound is demonstrated in its application in the total synthesis of various complex natural products and their analogues. It has been instrumental in the synthesis of carbasugars, such as gabosines, and carbocyclic nucleosides, some of which have been evaluated for anti-HIV activity. researchgate.netresearchgate.netresearchgate.net Furthermore, its utility extends to the synthesis of unique sesquiterpenes, for example, 10-isothiocyanatoguaia-6-ene. researchgate.net The diol's reactive nature also allows for its conversion into other useful compounds; for example, it can be oxidized to form cyclohex-2-ene-1,4-dione or reduced to yield cyclohexane-1,4-diol.

Beyond complex natural product synthesis, derivatives of this compound also serve as precursors for materials with specific applications, such as plasticizers designed to modify the crystallinity of polymers. iucr.orgresearchgate.net The compound's adaptability makes it a cornerstone for developing diverse and highly functionalized molecules.

The table below summarizes some of the key applications of this compound in the synthesis of specialty and fine chemicals.

| Application Area | Synthesized Products/Intermediates | Significance |

| Chiral Building Blocks | (R)- and (S)-4-Hydroxy-2-cyclohexenone | Versatile intermediates for asymmetric synthesis of natural products and pharmaceuticals. researchgate.netacs.orgmdpi.comacs.org |

| Natural Product Synthesis | Gabosines (carbasugars), Isothiocyano sesquiterpenes | Contributes to the total synthesis of complex and biologically relevant molecules. researchgate.netresearchgate.net |

| Pharmaceutical Precursors | Carbocyclic nucleoside analogues | Investigated for potential antiviral (e.g., anti-HIV, anti-HSV) activities. researchgate.netresearchgate.net |

| Fine Chemical Intermediates | Cyclohex-2-ene-1,4-dione, Cyclohexane-1,4-diol | Serves as a starting point for other functionalized cyclic compounds. |

| Materials Science | Precursors for plasticizers | Used to modify the physical properties of polymers. iucr.orgresearchgate.net |

Future Research Directions and Emerging Methodologies

Innovations in Sustainable and Green Synthesis Techniques

A significant thrust in modern chemistry is the development of environmentally benign synthetic pathways, and the synthesis of trans-cyclohex-2-ene-1,4-diol is a focal point of such efforts. The principles of green chemistry, such as waste minimization, energy efficiency, and the use of renewable resources, are guiding the next generation of synthetic methods.

Key strategies being explored include:

Biocatalysis: Enzymes and whole-cell systems are being employed to achieve high selectivity under mild conditions. For instance, cytochrome P450 enzyme mutants have been shown to efficiently hydroxylate protected cyclohex-2-enol substrates to produce precursors for this compound. rsc.orgresearchgate.net Specifically, the F87A/Y96F mutant of P450cam can produce benzoic acid 4-hydroxy-cyclohex-2-enyl ester, which yields the target trans-diol. rsc.org Lipases, such as Novozyme 435® (Candida antarctica Lipase (B570770) B), are also pivotal in the kinetic resolution of intermediates, providing enantiomerically pure forms of the diol and its precursors. researchgate.netresearchgate.netacs.org

Green Oxidants and Solvents: Research is focused on replacing hazardous reagents with cleaner alternatives like hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). The use of water as a solvent, and even as a catalyst, is another key area of development, aiming to eliminate the need for volatile organic solvents.

Renewable Feedstocks: Efforts are underway to produce key chemical building blocks from biomass. While direct synthesis of this compound from biomass is an ongoing challenge, related platform chemicals are being derived from renewable sources, opening future possibilities for a fully bio-based synthesis. escholarship.org

| Method | Catalyst/Reagent | Key Feature |

|---|---|---|

| Biocatalytic Hydroxylation | Cytochrome P450cam mutants (e.g., F87A/Y96F) | Selective hydroxylation at the C-4 position of protected cyclohex-2-enols. rsc.orgresearchgate.net |

| Enzymatic Kinetic Resolution | Lipases (e.g., Novozyme 435®) | Efficient separation of enantiomers to produce optically pure diols and precursors. researchgate.netresearchgate.netacs.org |

| Green Oxidation | Hydrogen Peroxide (H₂O₂), Molecular Oxygen (O₂) | Replacement of hazardous oxidants for a cleaner process. |

Discovery of Unprecedented Reactivity and Selectivity

While the fundamental reactivity of this compound is well-established, researchers continue to explore its potential in novel chemical transformations. Future work will likely focus on uncovering unprecedented reactivity and developing new catalytic systems that can control selectivity in unique ways.

Areas of emerging interest include:

Asymmetric Catalysis: The development of new chiral catalysts for the enantioselective synthesis of the diol and its derivatives remains a priority. researchgate.netsemanticscholar.org This includes asymmetric transfer hydrogenation of cyclohexenone precursors using catalysts like bifunctional ruthenium complexes to yield chiral intermediates. semanticscholar.orgmdpi.com

Tandem and Cascade Reactions: Designing multi-step reactions that occur in a single pot (tandem reactions) offers significant advantages in efficiency and waste reduction. The functional group arrangement in this compound makes it an ideal substrate for designing complex cascade sequences to rapidly build molecular complexity.

Photochemical and Electrochemical Methods: Light and electricity represent sustainable energy sources for driving chemical reactions. The application of photoredox catalysis and electrosynthesis to the transformations of this compound could unlock new reaction pathways that are inaccessible through traditional thermal methods. The double bond and hydroxyl groups offer sites for radical-based transformations under these conditions.

Development of Integrated Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry is revolutionizing chemical manufacturing, offering enhanced safety, scalability, and control over reaction parameters. The integration of these platforms with automated systems is a key direction for the synthesis of this compound and its derivatives.

Future developments in this area include: